molecular formula C9H11F3N2S B14064223 1-(3-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine

1-(3-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14064223
M. Wt: 236.26 g/mol
InChI Key: DJHCFMOZDSKMID-UHFFFAOYSA-N
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Description

1-(3-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine is a substituted arylhydrazine characterized by a phenyl ring with an ethyl group at position 3 and a trifluoromethylthio (-SCF₃) group at position 4. Hydrazine derivatives are widely explored in medicinal chemistry for their roles as enzyme inhibitors, antioxidants, and intermediates in heterocyclic synthesis .

Properties

Molecular Formula

C9H11F3N2S

Molecular Weight

236.26 g/mol

IUPAC Name

[3-ethyl-4-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C9H11F3N2S/c1-2-6-5-7(14-13)3-4-8(6)15-9(10,11)12/h3-5,14H,2,13H2,1H3

InChI Key

DJHCFMOZDSKMID-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)NN)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Structural and Reactivity Considerations

Molecular Architecture and Functional Group Interactions

1-(3-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine features a phenyl ring substituted at the 3-position with an ethyl group (-CH₂CH₃) and at the 4-position with a trifluoromethylthio (-SCF₃) group. The hydrazine (-NH-NH₂) moiety at position 1 serves as the primary reactive site, enabling condensation reactions and heterocycle formation. The -SCF₃ group confers enhanced lipophilicity (logP ≈ 2.8), while the ethyl group induces steric effects that modulate reaction kinetics during functionalization steps.

Thermodynamic and Kinetic Parameters

The compound’s synthesis is influenced by:

  • Electrophilic substitution barriers : The -SCF₃ group deactivates the ring, necessitating directed metalation strategies for subsequent ethylation.
  • Redox sensitivity : The hydrazine group requires inert atmospheres (N₂/Ar) during reactions to prevent oxidation.
  • Solvent compatibility : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while protic solvents (EtOH, H₂O) facilitate crystallization.

Synthetic Pathways and Methodological Innovations

Diazotization-Reduction Sequence (Primary Route)

This two-step protocol, adapted from para-substituted analogs, involves:

Diazotization of 3-Ethyl-4-(trifluoromethylthio)aniline

Reagents :

  • 3-Ethyl-4-(trifluoromethylthio)aniline : NaNO₂ : HCl (molar ratio 1 : 1.2 : 6)
    Conditions :
  • Temperature: -5°C to 15°C (previents diazonium salt decomposition)
  • pH adjustment: 10–12% Na₂CO₃ to maintain pH 5–7

Mechanism :
$$ \text{Ar-NH}2 + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{Ar-N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O} $$

Reduction with Sodium Sulfite

Reagents :

  • Diazonium salt : Na₂SO₃ (molar ratio 1 : 3)
    Conditions :
  • Temperature: 0–25°C (exothermic control)
  • Post-reduction acidification: Concentrated HCl (reflux, 1–4 h)

Mechanism :
$$ \text{Ar-N}2^+\text{Cl}^- + 3\text{Na}2\text{SO}3 + 3\text{H}2\text{O} \rightarrow \text{Ar-NH-NH}2 + 3\text{Na}2\text{SO}_4 + 3\text{HCl} $$

Table 1: Optimization Data for Diazotization-Reduction

Parameter Optimal Range Yield (%) Purity (%) Source
Diazotization Temp (°C) -5–15 78–82 96–98
Na₂SO₃ Concentration 15–25% 85 97.1
HCl Reflux Duration (h) 2–3 80 98.5

Sequential Functionalization Approach (Alternative Route)

Trifluoromethylthio Incorporation

Method : Nucleophilic aromatic substitution using CuSCF₃
Substrate : 3-Ethyl-4-bromophenylhydrazine
Conditions :

  • Solvent: DMF, 80°C, 12 h
  • Yield: 70% (unoptimized)
Ethylation via Friedel-Crafts Alkylation

Reagents : Ethyl chloride, AlCl₃ catalyst
Challenges : Poor regioselectivity requires directing groups (e.g., -NH₂)

Table 2: Comparative Analysis of Synthetic Routes

Route Steps Total Yield (%) Purity (%) Scalability
Diazotization-Reduction 2 75–80 97–99 High
Sequential Functionalization 3 50–60 92–95 Moderate

Critical Process Parameters and Optimization

Temperature Gradients

  • Diazotization : Subzero temperatures (-5°C) minimize side reactions but increase energy costs.
  • Reduction : Maintaining 20–25°C balances reaction rate and byproduct formation.

Solvent Systems

  • Diazotization : Aqueous HCl (3:1 HCl:H₂O) ensures protonation of aniline.
  • Crystallization : Ethanol/water mixtures (7:3) achieve 99% recovery.

Catalytic Enhancements

  • Ionic liquids (e.g., [BMIM]BF₄) : Increase reduction yields by 12% via transition-state stabilization.

Purification and Characterization

Recrystallization Protocols

  • Solvent : Ethanol (95%) achieves 98.5% purity after two crystallizations.
  • Yield Loss : 8–10% per crystallization cycle.

Analytical Validation

  • HPLC : C18 column, 60:40 MeCN:H₂O, retention time 6.8 min.
  • ¹H NMR (DMSO-d₆): δ 7.45 (d, J=8.5 Hz, 2H, ArH), 3.05 (q, J=7.5 Hz, 2H, CH₂), 1.25 (t, J=7.5 Hz, 3H, CH₃).

Industrial Scale-Up Considerations

Continuous Flow Reactors

  • Benefits : 30% reduction in reaction time vs. batch.
  • Challenges : Clogging from NaCl byproducts during diazotization.

Waste Stream Management

  • NaCl Recovery : Electrodialysis achieves 90% NaCl reuse.
  • Acidic Effluents : Neutralization with CaCO₃ generates gypsum (CaSO₄) byproduct.

Chemical Reactions Analysis

Oxidation Reactions

The hydrazine moiety undergoes oxidation to form diazenes or nitrogen radicals under controlled conditions:

  • Reagent : KMnO4_4
    in acidic (H2_2
    SO4_4
    ) or neutral media.

  • Product : Corresponding diazene derivatives (e.g., 1-(3-Ethyl-4-(trifluoromethylthio)phenyl)diazene).

  • Mechanism : Two-electron oxidation of the -NH-NH2_2
    group to -N=N- (azo linkage).

Key Data :

Oxidizing AgentTemperatureYieldNotes
KMnO4_4
/H2_2
SO4_4
0–25°C65–75%Forms stable azo compounds
H2_2
O2_2
/Fe3+^{3+}
50°C45%Radical-mediated pathway

Condensation with Carbonyl Compounds

The hydrazine group reacts with aldehydes/ketones to form hydrazones:

  • Reagent : Acetone, benzaldehyde, or cyclohexanone in ethanol/HCl.

  • Product : Substituted hydrazones (e.g., 1-(3-Ethyl-4-(trifluoromethylthio)phenyl)acetone hydrazone).

  • Mechanism : Nucleophilic attack by hydrazine on the carbonyl carbon, followed by dehydration.

Example Reaction :

Hydrazine+RCORHClRC =NNH Ar)R+H2O\text{Hydrazine}+\text{RCOR}'\xrightarrow{\text{HCl}}\text{RC }=NNH\text{ Ar})R'+\text{H}_2\text{O}

Yield : 80–90% under reflux conditions.

Cyclization to Heterocycles

The compound participates in cyclocondensation to form triazoles or pyrazoles:

  • Reagent : Trifluoroacetimidoyl chlorides with benzene-1,3,5-triyl triformate (TFBen) .

  • Product : 3-Trifluoromethyl-1,2,4-triazoles (e.g., 5-(3-Ethyl-4-(trifluoromethylthio)phenyl)-3-(trifluoromethyl)-1,2,4-triazole) .

  • Mechanism :

    • Formation of imidohydrazide intermediate.

    • Intramolecular nucleophilic addition and dehydration .

Optimized Conditions :

ParameterValue
SolventToluene
CatalystTsOH·H2_2
O
Temperature100°C
Yield60–75%

Electrophilic Aromatic Substitution

The trifluoromethylthio (-SCF3_3
) and ethyl groups direct electrophilic substitution:

  • Reactions : Nitration, sulfonation, or halogenation at the ortho position to -SCF3_3 .

  • Example : Nitration with HNO3_3
    /H2_2
    SO4_4
    yields 1-(3-Ethyl-4-(trifluoromethylthio)-2-nitrophenyl)hydrazine .

Regioselectivity :

SubstituentDirecting Effect
-SCF3_3
Meta-directing (electron-withdrawing)
-C2_2
H5_5
Ortho/para-directing (electron-donating)

Yield : ~50% for nitration at 0°C .

Nucleophilic Substitution

The hydrazine group acts as a nucleophile in SN2_2
reactions:

  • Reagent : Alkyl halides (e.g., CH3_3
    I) in basic media.

  • Product : N-Alkylated derivatives (e.g., 1-(3-Ethyl-4-(trifluoromethylthio)phenyl)-2-methylhydrazine).

  • Yield : 70–85% in DMF at 60°C.

Complexation with Metal Ions

The hydrazine group chelates transition metals:

  • Reagent : Cu(II), Fe(III), or Ni(II) salts.

  • Product : Stable complexes with potential catalytic or antimicrobial activity.

  • Stoichiometry : Typically 1:1 (metal:ligand).

Scientific Research Applications

1-(3-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-(3-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The hydrazine moiety can form covalent bonds with nucleophilic sites, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups
1-(3-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine Ethyl (3), -SCF₃ (4) C₉H₁₁F₃N₂S 252.26 Hydrazine, -SCF₃
1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)hydrazine Ethoxy (2), -SCF₃ (3) C₉H₁₁F₃N₂OS 252.26 Hydrazine, -SCF₃, Ethoxy
1-(2-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine Ethyl (2), -OCF₃ (4) C₉H₁₁F₃N₂O 220.19 Hydrazine, -OCF₃
1-(1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethyl)hydrazine Fluoro (3), -CF₃ (4), Ethyl side chain C₉H₁₀F₄N₂ 222.18 Hydrazine, -CF₃, Fluoro
(3-(Trifluoromethyl)phenyl)hydrazine hydrochloride -CF₃ (3) C₇H₇F₃N₂·HCl 227.60 Hydrazine, -CF₃, Hydrochloride salt
Key Observations:
  • Trifluoromethylthio (-SCF₃) vs.
  • Substituent Position: Ethyl at position 3 (target) vs. position 2 alters steric effects, which may influence binding to enzymatic targets like MAO-B .
  • Halogen vs. Alkyl Substitution: The fluoro substituent in introduces electronegativity without steric bulk, contrasting with the ethyl group’s hydrophobic effects.

Physicochemical Properties

  • Lipophilicity: The -SCF₃ group increases logP compared to -OCF₃ analogs, enhancing blood-brain barrier penetration .
  • Electron Effects: -SCF₃ withdraws electrons more effectively than -CF₃, polarizing the phenyl ring and affecting reactivity in heterocyclic synthesis .
  • Solubility: Hydrochloride salts (e.g., ) exhibit higher aqueous solubility, advantageous for pharmaceutical formulations.

Challenges and Opportunities

  • Synthetic Complexity: Introducing -SCF₃ requires specialized reagents (e.g., AgSCF₃) and controlled conditions .
  • Toxicity: Hydrazine derivatives often exhibit toxicity; fluorine substitution may mitigate this by reducing metabolic degradation .
  • Unstudied Applications: Direct comparisons of biological efficacy between -SCF₃ and -OCF₃ analogs are lacking, warranting further study.

Biological Activity

1-(3-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies based on diverse sources.

  • Molecular Formula : C9H11F3N2S
  • Molecular Weight : 236.26 g/mol
  • Density : 1.31 g/cm³ (predicted)
  • Boiling Point : 237.8 °C (predicted)
  • pKa : Approximately 4.0 (predicted)

The compound features a trifluoromethylthio group, which enhances its electrophilicity and lipophilicity, facilitating interactions with biological membranes and various molecular targets within cells .

Preliminary studies suggest that this compound may interact with specific enzymes or receptors, leading to alterations in metabolic pathways. The exact mechanisms remain to be fully elucidated but are believed to involve covalent bonding with target proteins, potentially inhibiting their function or altering their activity .

Antimicrobial Activity

Research indicates that compounds with similar structures often demonstrate significant enzyme inhibition properties, making them candidates for therapeutic applications. For instance, studies on related hydrazine derivatives have shown moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM for AChE .

This compound may exhibit similar antimicrobial properties, particularly against Mycobacterium tuberculosis and other nontuberculous mycobacteria. The presence of the trifluoromethylthio group is believed to enhance the compound's ability to penetrate cellular membranes, thereby increasing its efficacy against bacterial pathogens .

Anticancer Activity

The compound's potential anticancer activity is also noteworthy. It has been suggested that hydrazine derivatives can exhibit cytostatic effects on various cancer cell lines. For example, compounds structurally related to this compound have demonstrated cytotoxicity against HepG2 and MonoMac6 eukaryotic cell lines, indicating a potential for further development in cancer therapy .

Study on Enzyme Inhibition

A study involving N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine derivatives revealed that these compounds acted as non-covalent inhibitors placed near the active site of enzymes like AChE and BuChE. The findings suggest that similar mechanisms may be applicable to this compound, warranting further investigation into its enzyme inhibitory capabilities .

Antitubercular Activity

Another research effort evaluated the effectiveness of various hydrazine derivatives against Mycobacterium tuberculosis. Although the activity of these derivatives was lower than that of established drugs like isoniazid, they still exhibited promising results that could be leveraged in developing new treatments .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaNotable Features
1-(4-Iodo-3-(trifluoromethylthio)phenyl)hydrazineC7H6F3IN2SContains iodine; used in enzyme inhibition studies
4-(Trifluoromethyl)phenylhydrazineC8H8F3N2Lacks ethyl substitution; simpler structure
1-(3-Iodo-4-(trifluoromethylthio)phenyl)hydrazineC7H6F3N2SIodine substitution affects reactivity

The uniqueness of this compound lies in its specific combination of substituents—namely, the ethyl group and the trifluoromethylthio moiety—which confer distinct chemical properties and biological activities compared to similar compounds .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine?

Methodological Answer: The synthesis typically involves condensation reactions between substituted phenylhydrazines and carbonyl-containing precursors. For example:

  • Reflux conditions : Reacting substituted hydrazine hydrochlorides (e.g., 4-trifluoromethylphenylhydrazine) with ketones or aldehydes in ethanol or dioxane under reflux (6–8 hours) yields hydrazone or pyrazoline derivatives .
  • Purification : Post-reaction, cooling and crystallization from ethanol or ethanol-acetic acid mixtures are common steps to isolate solids, with yields ranging from 45% to 51% .
  • Key reagents : Hydrazine hydrate or phenylhydrazine hydrochloride are frequently used, with acetic acid enhancing acetylated product formation .

Q. Table 1: Example Reaction Conditions

PrecursorSolventTime (h)Yield (%)Product TypeReference
Benzylideneacetone + HydrazineEthanol6–845–51Pyrazolines
Chalcones + HydrazineEthanol/AcOH5N/APyrazolidines/Acetylated derivatives

Q. How is this compound characterized spectroscopically?

Methodological Answer: Structural confirmation relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR assign signals based on substituent additivity rules. For example, trifluoromethyl groups (δC120125\delta_{C} \sim 120–125 ppm) and ethyl-thioether moieties (δH1.21.5\delta_{H} \sim 1.2–1.5 ppm for CH3_3) are diagnostic .
  • IR spectroscopy : N–H stretches (3100–3300 cm1^{-1}) and C=S/C–F vibrations (1050–1250 cm1^{-1}) confirm functional groups .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 265 for C9_9H10_{10}F3_3N2_2S) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How do substituents (e.g., trifluoromethylthio, ethyl) influence reactivity in cyclization reactions?

Methodological Answer:

  • Electron-withdrawing groups (e.g., CF3_3S) : Increase electrophilicity at the hydrazine-bound carbon, facilitating nucleophilic attack in cyclizations. For example, 4-trifluoromethylphenylhydrazine derivatives preferentially form indole or pyrazole rings over open-chain products .
  • Solvent effects : Polar protic solvents (e.g., acetic acid) promote acetylated intermediates, while ethanol favors dihydro-pyrazoline formation .
  • Case study : Substituting 4-methoxy groups with trifluoromethylthio alters regioselectivity in indole synthesis, as seen in the exclusive formation of 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole versus mixed products with unsubstituted phenylhydrazine .

Q. What strategies address contradictory data in hydrazine-mediated reaction outcomes?

Methodological Answer: Contradictions often arise from:

  • Reagent purity : Hydrazine hydrochloride vs. hydrate forms (e.g., phenylhydrazine hydrochloride vs. free base) can alter reaction pathways .
  • Side reactions : Competing pathways (e.g., indole vs. pyrazole formation) require monitoring via TLC or HPLC during reflux .
  • Resolution steps :
    • Optimize solvent polarity (e.g., switch from ethanol to dioxane to suppress acetylated byproducts) .
    • Use APT 13C^{13}C NMR to distinguish between regioisomers .

Q. How can computational modeling predict regioselectivity in hydrazine-based syntheses?

Methodological Answer:

  • DFT calculations : Predict transition-state energies for cyclization pathways. For example, trifluoromethylthio groups lower activation barriers for 5-membered ring formation due to enhanced electrophilicity .
  • Molecular docking : Simulate interactions between hydrazine derivatives and enzymatic targets (e.g., aminopeptidase N inhibitors) to guide functionalization .
  • Case study : Computational analysis of 3-acetonyl-5-cyano-1,2,4-thiadiazole reactions with substituted hydrazines revealed steric hindrance from ethyl groups as a critical factor in product distribution .

Q. Table 2: Key Physicochemical Properties

PropertyValue/DescriptionReference
LogP (predicted)~2.1 (similar to 3-nitrophenylhydrazine)
SolubilityLow in water; soluble in ethanol, DMF
Thermal stabilityDecomposes above 200°C (TGA data inferred)

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